molecular formula C10H10N2O3 B12871983 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide

Cat. No.: B12871983
M. Wt: 206.20 g/mol
InChI Key: CDUYXQYJDHWBFY-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide (CAS 500002-41-5) is a chemical compound based on the benzofuran scaffold, which is a privileged structure in medicinal chemistry due to its diverse biological profile. The benzofuran core is recognized for its significant potential in anticancer research, with numerous derivatives demonstrating selective cytotoxicity against various human cancer cell lines, including leukemia (K562, MOLT-4), cervical carcinoma (HeLa), and others . The presence of the carbohydrazide functional group in this molecule provides a versatile handle for further chemical modification, allowing researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. Benzofuran derivatives have been extensively investigated for their therapeutic potential. Research indicates that substitutions on the benzofuran core, particularly with halogens like bromine or specific functional groups, can markedly enhance cytotoxic activity and selectivity toward cancer cells . The 5-hydroxy and 2-methyl substituents on this compound are common motifs that influence the molecule's physicochemical properties and its interaction with biological targets. While the specific biological data for this exact carbohydrazide derivative may be limited, it serves as a key synthetic intermediate for developing novel compounds aimed at evaluating antitumor, antimicrobial, and antioxidant activities . This product is intended for use in laboratory research as a building block in organic synthesis and for pharmacological screening. Please note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

5-hydroxy-2-methyl-1-benzofuran-3-carbohydrazide

InChI

InChI=1S/C10H10N2O3/c1-5-9(10(14)12-11)7-4-6(13)2-3-8(7)15-5/h2-4,13H,11H2,1H3,(H,12,14)

InChI Key

CDUYXQYJDHWBFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide typically involves the reaction of 5-hydroxy-2-methylbenzofuran-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired carbohydrazide derivative .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Cyclization Reactions

The hydrazide group facilitates cyclization to form nitrogen-containing heterocycles:

  • Pyrazole Formation : Reacting with phenyl hydrazine in acetic acid under reflux yields 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide (85% yield) .

  • Oxadiazole Synthesis : Treatment with benzoic acid and POCl₃ generates 1,3,4-oxadiazole derivatives (30–60% yield) .

Key Conditions

Reaction TypeReagents/ConditionsProduct StructureYield
Pyrazole cyclizationPhenyl hydrazine, CH₃COOH, Δ 4hC₁₉H₁₅N₃O₂85%
Oxadiazole formationBenzoic acid, POCl₃, Δ 8hC₂₅H₂₃O₃N₅S60%

Electrophilic Substitution

The hydroxy and methyl groups direct bromination and acetylation:

  • Bromination : Using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at position 4 of the benzofuran ring .

  • Acetylation : Reacting with acetyl chloride forms N-acetyl derivatives , confirmed by ¹H NMR (δ 1.98 ppm for CH₃) .

Bromination Data

SubstrateBrominating AgentPosition ModifiedYield
Parent hydrazideNBS, CCl₄, Δ 8hC-4 (benzene ring)30%

Hydrolysis and Esterification

  • Hydrolysis : Under basic conditions (KOH/ethanol, 80°C, 12h), ester derivatives hydrolyze to carboxylic acids (e.g., 5-methoxy-2-methylbenzofuran-3-carboxylic acid , 97% yield) .

  • Esterification : Reacting with methanol and H₂SO₄ yields methyl esters, enhancing solubility for further reactions .

Hydrazone Formation

The hydrazide reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones, a precursor for Schiff base complexes . Example:

  • Reaction with 4-nitrobenzaldehyde produces 5-hydroxy-2-methylbenzofuran-3-carbohydrazone , characterized by IR (C=N stretch at 1618 cm⁻¹) .

Biological Activity-Linked Modifications

Derivatives exhibit enhanced pharmacological properties:

  • Anticancer Activity : Brominated analogs show cytotoxicity against SKOV-3 ovarian carcinoma cells (IC₅₀ = 12 µM) .

  • Antimicrobial Effects : Oxadiazole derivatives inhibit E. coli and S. aureus (MIC = 8–16 µg/mL) .

Structure-Activity Trends

Derivative TypeBioactivity EnhancementKey Modification
Brominated hydrazide3× higher cytotoxicityC-4 bromine
Acetylated oxadiazoleImproved solubilityN-acetyl group

Comparative Reactivity

The hydroxy group at C-5 distinguishes this compound from analogs:

CompoundReactivity Difference
5-Methoxy-2-methylbenzofuran-3-carbohydrazideLower electrophilicity due to methoxy
5-Hydroxy-2-methylbenzofuran-3-carboxylic acidNo hydrazide-mediated cyclization

Scientific Research Applications

The compound exhibits a range of biological activities, making it a promising candidate for drug development:

  • Anticancer Properties : Research indicates that derivatives of benzofuran, including 5-hydroxy-2-methylbenzofuran-3-carbohydrazide, possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzofuran derivatives can inhibit the growth of ovarian carcinoma cells (Skov-3) and human hepatocellular carcinoma (HCC) cells, inducing apoptosis and demonstrating potential as chemotherapeutic agents .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens. Certain derivatives have shown activity against Candida albicans and other bacterial strains, indicating their potential as antifungal and antibacterial agents .
  • Antioxidant Effects : The presence of the benzofuran moiety suggests antioxidant properties, which are beneficial in preventing oxidative stress-related diseases . This aspect is crucial for developing drugs targeting conditions linked to oxidative damage.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the modification of existing benzofuran derivatives. The following table summarizes some key derivatives and their unique aspects:

Compound Name Structural Features Biological Activity
This compoundHydrazide functional group at position 3Anticancer, antimicrobial
Ethyl 5-methoxy-2-methylbenzofuran-3-carboxylateEthyl ester instead of hydrazideVaries in solubility and reactivity
Methyl 6-bromo-2-(bromomethyl)-5-methoxy-benzofuranBrominated derivativeEnhanced biological activity

These derivatives highlight the versatility of the benzofuran scaffold in developing compounds with improved pharmacological profiles.

Case Studies

Several studies have documented the applications of this compound:

  • Cytotoxicity Studies : In vitro studies evaluated the cytotoxic effects of various benzofuran derivatives on cancer cell lines such as K562 (leukemia) and HeLa (cervical carcinoma). The results indicated that compounds with specific substitutions exhibited significant cytotoxicity, with IC50 values suggesting their potential as anticancer agents .
  • Antimicrobial Evaluation : A series of benzofuran derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated varying degrees of antibacterial activity, with some compounds showing MIC values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting key enzymes or receptors involved in disease processes. For example, benzofuran derivatives have been shown to inhibit cancer cell growth by targeting specific signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents/Modifications Reference
5-Hydroxy-2-methylbenzofuran-3-carbohydrazide C₁₀H₁₀N₂O₃ 5-OH, 2-CH₃, 3-CONHNH₂ -
N′-(2-Hydroxy-5-(arylazo)benzylidene)-5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide (3e) ~C₂₈H₂₁N₇O₃ Pyrazole, arylazo, 2-hydroxybenzylidene
N′-(5-Methyl-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (5a) ~C₁₈H₁₃N₃O₄ Indolinone, 5-CH₃, 2-carbohydrazide
5-Hydroxy-3-phenyl-2(3H)-benzofuranone C₁₄H₁₀O₃ 5-OH, 3-Ph, ketone

Key Observations :

  • Substituent Position: The hydroxy group at position 5 in the target compound contrasts with analogues like 5a (indolinone substituent) and 3e (arylazo group), which may alter hydrogen-bonding capacity .
  • Heterocyclic Systems : Compounds like 3e incorporate pyrazole and benzofuran rings, broadening π-π stacking interactions, whereas the target compound’s simpler benzofuran core may improve synthetic accessibility .

Key Observations :

  • Green Chemistry: The target compound’s analogues (e.g., 5a-j) are synthesized in water, reducing environmental impact compared to DMF or ethanol-based methods .
  • Reaction Time : Benzimidazole derivatives require prolonged reflux (7+ hours) , whereas benzofuran carbohydrazides (e.g., 5a) form rapidly under reflux in water .

Key Observations :

  • Antibacterial Specificity : Compound 3e shows moderate activity against E. coli and B. subtilis but is inactive against S. aureus at low concentrations, highlighting substituent-dependent efficacy .
  • Structural Influence: The indolinone moiety in 5a-j may confer activity against tyrosine kinase receptors, a trait absent in simpler benzofuran derivatives .

Physicochemical Properties

  • Hydrogen Bonding: The 5-hydroxy and carbohydrazide groups in the target compound likely form robust hydrogen-bonding networks, enhancing crystallinity and solubility compared to non-polar analogues like 5-Hydroxy-3-phenyl-2(3H)-benzofuranone .
  • Steric Effects: The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in 5-Hydroxy-3-phenyl-2(3H)-benzofuranone), improving binding to biological targets .

Biological Activity

5-Hydroxy-2-methylbenzofuran-3-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 202.20 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC2=C(C=C1C(=O)NNC(=O)N2)O

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit specific enzymes and receptors, leading to significant therapeutic effects, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that derivatives of benzofuran, including this compound, exhibit potent antimicrobial properties. A study demonstrated that synthesized benzofuran derivatives showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL for the most active compounds .

Anticancer Activity

The compound has also shown promising results in cancer research. For instance, benzofuran derivatives were evaluated against various human cancer cell lines, demonstrating significant antiproliferative effects. One study reported that a related compound induced G2/M phase arrest and apoptosis in cervical cancer cells with IC50 values ranging from 1.06 to 1.10 μM, indicating its potential as an anticancer agent .

Case Studies

  • Antimycobacterial Activity : A series of benzofuran-3-carbohydrazide derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Rv strains. The results highlighted that substituents on the benzofuran ring significantly impacted antimicrobial efficacy, with some compounds achieving MIC values of 8 μg/mL .
  • Anticancer Studies : In a comparative study, various benzofuran derivatives were screened against multiple cancer cell lines, revealing enhanced selectivity and potency compared to standard treatments like Combretastatin A4 (CA-4). Notably, certain derivatives exhibited up to tenfold higher antiproliferative activity against specific cancer types .

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Cancer Cell Line MIC/IC50 Value Reference
AntimycobacterialM. tuberculosis H37Rv2 μg/mL
AnticancerHeLa (cervical cancer)1.06 μM
AnticancerMCF-7 (breast cancer)IC50 > CA-4

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 5-Hydroxy-2-methylbenzofuran-3-carbohydrazide in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Work in a fume hood to minimize inhalation risks due to potential dust or vapor formation.
  • First-Aid Measures : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Safety data sheets (SDS) for structurally similar benzofuran derivatives recommend avoiding direct contact and ensuring emergency eyewash stations are accessible .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

Q. How can crystallographic techniques like SHELX and ORTEP-3 be applied to determine the solid-state structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to obtain intensity data. SHELX-97 or SHELXL (for refinement) can process the data to generate atomic coordinates and displacement parameters .
  • Structure Visualization : ORTEP-3 provides thermal ellipsoid plots to analyze molecular geometry and intermolecular interactions (e.g., hydrogen bonds) .
  • Validation : Cross-check refinement parameters (R-factor, wR2) and hydrogen-bonding networks against crystallographic databases like the Cambridge Structural Database (CSD) .

Q. What chromatographic methods are suitable for purifying this compound?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor detection at 254 nm, as validated for analogous furan derivatives .
  • Biphasic Extraction : For crude mixtures, a water-ethyl acetate biphasic system can isolate the compound. Adjust pH to 6–7 to enhance solubility in the organic phase, as demonstrated for hydroxymethylfuran derivatives .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Apply Etter’s graph theory to classify hydrogen bonds (e.g., D–H···A motifs) into categories like R_2$$^2(8) for dimeric interactions. For example, the hydroxyl and hydrazide groups may form intermolecular bonds stabilizing the lattice .
  • Thermal Analysis : Conduct differential scanning calorimetry (DSC) to correlate melting points with hydrogen-bond strength. Higher thermal stability often correlates with extensive H-bond networks.

Q. What strategies can resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation :
  • NMR : Compare experimental 1^1H NMR chemical shifts (e.g., hydroxyl proton at δ 10–12 ppm) with DFT-calculated values.
  • SC-XRD : Validate tautomeric forms (e.g., keto-enol equilibria) using electron density maps from SHELXL-refined structures .
  • Case Study : Discrepancies in bond lengths between XRD and computational models may arise from dynamic effects in solution vs. static solid-state structures.

Q. How can this compound be functionalized for coordination chemistry applications?

  • Methodological Answer :

  • Metal Complex Synthesis : React with Cu(II) or Fe(III) salts in ethanol/water (1:1) under reflux. The hydrazide moiety acts as a bidentate ligand, forming complexes characterized by UV-Vis (d-d transitions) and ESI-MS .
  • Example : A copper(II) complex of N’-(2-hydroxybenzylidene)-3-methylbenzohydrazide showed square-planar geometry via SC-XRD, suggesting similar potential for this compound .

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